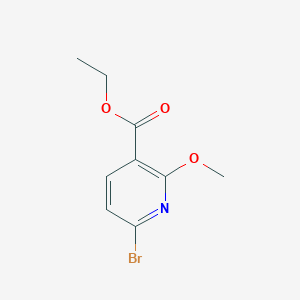

Ethyl 6-bromo-2-methoxynicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 6-bromo-2-méthoxynicotinate d’éthyle est un composé organique de formule moléculaire C9H10BrNO3. Il s’agit d’un dérivé de l’acide nicotinique, portant un atome de brome en position 6 et un groupe méthoxy en position 2 sur le cycle pyridine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 6-bromo-2-méthoxynicotinate d’éthyle peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique l’estérification de l’acide 6-bromo-2-méthoxynicotinique avec de l’éthanol en présence d’un catalyseur tel que l’acide sulfurique. La réaction est généralement effectuée sous reflux pour assurer une conversion complète de l’acide en ester.

Une autre méthode consiste à bromer le 2-méthoxynicotinate d’éthyle à l’aide de brome ou d’un agent bromant comme le N-bromosuccinimide (NBS) dans un solvant organique tel que le dichlorométhane. La réaction est généralement effectuée à température ambiante et suivie par chromatographie sur couche mince (CCM) pour suivre sa progression.

Méthodes de production industrielle

En milieu industriel, la production de 6-bromo-2-méthoxynicotinate d’éthyle peut impliquer des procédés en continu pour améliorer l’efficacité et le rendement. L’utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations de réactifs peuvent conduire à une pureté plus élevée et à une qualité constante du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-bromo-2-méthoxynicotinate d’éthyle subit diverses réactions chimiques, notamment :

Réactions de substitution : L’atome de brome peut être substitué par d’autres nucléophiles tels que des amines, des thiols ou des alcoolates dans des conditions appropriées.

Réactions d’oxydation : Le groupe méthoxy peut être oxydé en groupe carbonyle à l’aide d’agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réactions de réduction : Le groupe ester peut être réduit en alcool à l’aide d’agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4).

Réactifs et conditions courants

Substitution : Des nucléophiles comme l’azoture de sodium (NaN3) ou le thiocyanate de potassium (KSCN) dans des solvants aprotiques polaires tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).

Oxydation : Permanganate de potassium (KMnO4) en milieu aqueux ou acide.

Réduction : Hydrure de lithium aluminium (LiAlH4) dans l’éther anhydre ou le tétrahydrofurane (THF).

Principaux produits

Substitution : Formation de 6-azido-2-méthoxynicotinate ou de 6-thiocyanato-2-méthoxynicotinate.

Oxydation : Formation de 6-bromo-2-oxo-nicotinate d’éthyle.

Réduction : Formation de 6-bromo-2-méthoxy-1,2-dihydronicotinate d’éthyle.

Applications De Recherche Scientifique

Le 6-bromo-2-méthoxynicotinate d’éthyle a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.

Biologie : Étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré comme précurseur pour le développement de nouveaux agents thérapeutiques ciblant des maladies spécifiques.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés uniques.

Mécanisme D'action

Le mécanisme d’action du 6-bromo-2-méthoxynicotinate d’éthyle dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité et conduisant aux effets thérapeutiques souhaités. La présence des groupes brome et méthoxy peut influencer l’affinité de liaison et la sélectivité du composé envers ces cibles.

Comparaison Avec Des Composés Similaires

Le 6-bromo-2-méthoxynicotinate d’éthyle peut être comparé à d’autres composés similaires, tels que :

6-Bromo-2-méthoxynicotinate de méthyle : Structure similaire mais avec un groupe ester méthylique au lieu d’un groupe ester éthylique.

6-Bromo-4-méthoxynicotinate d’éthyle : Atome de brome en position 6 et groupe méthoxy en position 4.

2-Bromo-6-méthoxynicotinate d’éthyle : Atome de brome en position 2 et groupe méthoxy en position 6.

Le caractère unique du 6-bromo-2-méthoxynicotinate d’éthyle réside dans son motif de substitution spécifique, qui peut entraîner une réactivité chimique et une activité biologique distinctes par rapport à ses analogues.

Activité Biologique

Ethyl 6-bromo-2-methoxynicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C9H10BrN O3

- Molecular Weight : 260.08 g/mol

- CAS Number : 1804507-80-9

The compound features a bromine atom at the 6-position of the nicotinic acid derivative, which is crucial for its biological activity.

Research indicates that compounds similar to this compound can act as inhibitors of various biological pathways. For instance, it has been shown to interact with enzymes involved in viral replication, specifically HIV integrase, which is essential for the integration of viral DNA into the host genome. Structural modifications at the 6-position have been linked to enhanced antiviral efficacy against resistant strains of HIV .

Antiviral Properties

This compound exhibits notable antiviral activity. In vitro studies have demonstrated its effectiveness against HIV by inhibiting the integrase enzyme. The compound's structure allows it to mimic substrates, fitting within the "substrate envelope," which is critical for maintaining potency against mutant forms of the virus .

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Its ability to inhibit specific cellular pathways involved in cancer proliferation is under investigation. For example, compounds in its class have shown cytotoxic effects on various cancer cell lines, indicating potential for therapeutic applications in oncology .

Table 1: Biological Activity Summary

| Activity | IC50 (μM) | EC50 (μM) | Cell Line |

|---|---|---|---|

| HIV Integrase Inhibition | <10 | >200 | HIV-1 Vector |

| Cytotoxicity | 32 ± 4 | Not Determined | Human Osteosarcoma (HOS) |

Note: IC50 refers to the concentration required to inhibit 50% of target activity, while EC50 refers to the concentration required for 50% of maximal effect.

Case Study: HIV Resistance

A study focused on derivatives of this compound highlighted its effectiveness against HIV strains resistant to standard treatments. The compound displayed a strong binding affinity to integrase, suggesting that it could be developed as a treatment option for patients with drug-resistant HIV .

Pharmacokinetics and Safety Profile

This compound is characterized by favorable pharmacokinetic properties:

- BBB Permeant : Yes

- CYP Inhibition : Inhibits CYP1A2 but not other CYP enzymes

- Skin Permeation : Log Kp = -6.36 cm/s

These properties suggest that the compound can effectively cross the blood-brain barrier and may have implications for central nervous system-related conditions.

Propriétés

Formule moléculaire |

C9H10BrNO3 |

|---|---|

Poids moléculaire |

260.08 g/mol |

Nom IUPAC |

ethyl 6-bromo-2-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-5-7(10)11-8(6)13-2/h4-5H,3H2,1-2H3 |

Clé InChI |

LRJVKBLRYLCWHI-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(N=C(C=C1)Br)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.